molecular formula C9H15N3O2 B11725220 (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11725220
M. Wt: 197.23 g/mol
InChI Key: DQAARDUVMMYDOO-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features both an amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The amino acid side chain can then be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrazole ring or the amino acid side chain.

    Substitution: The amino group and the pyrazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • (2S)-2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
  • (2S)-2-amino-3-(1-ethyl-3-methyl-1H-imidazol-4-yl)propanoic acid

Uniqueness

(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

DQAARDUVMMYDOO-QMMMGPOBSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C[C@@H](C(=O)O)N

Canonical SMILES

CCN1C=C(C(=N1)C)CC(C(=O)O)N

Origin of Product

United States

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